molecular formula C11H11NO4 B3449920 methyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

methyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

Cat. No.: B3449920
M. Wt: 221.21 g/mol
InChI Key: GGWKDPZYWQJBIZ-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate typically involves the condensation of 5-methyl-2-aminophenol with ethyl oxalyl chloride, followed by cyclization and esterification. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The cyclization step is usually carried out under reflux conditions to ensure complete formation of the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

Methyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
  • Methyl 2-(5-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-3-yl)acetate
  • Methyl 2-(5-methyl-2-oxo-2,3-dihydro-1H-benzothiazol-3-yl)acetate

Uniqueness

Methyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is unique due to its specific benzoxazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7-3-4-9-8(5-7)12(11(14)16-9)6-10(13)15-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWKDPZYWQJBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797194
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
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methyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
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methyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
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methyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
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methyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

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